molecular formula C6H15FO3Si B1226324 Triethoxyfluorosilane CAS No. 358-60-1

Triethoxyfluorosilane

Cat. No. B1226324
CAS No.: 358-60-1
M. Wt: 182.26 g/mol
InChI Key: XVYIJOWQJOQFBG-UHFFFAOYSA-N
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Patent
US05466850

Procedure details

According to the present invention, silicon hydride substrates, such as, for example, alkyl, cycloalkyl, alkoxy, aryl, aryloxy or siloxy silanes containing at least one silicon hydride bond, are treated with hydrogen fluoride to give high yields of the corresponding silicon fluorides with the concomitant generation of hydrogen. In one embodiment of the invention hydrogen fluoride is contacted with triethoxysilane to give a near quantitative yield of fluorotriethoxysilane, with surprisingly little contamination of the desired product by material formed by substitution of fluoride for ethoxy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].[CH2:2]([O:4][SiH:5]([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH3:3]>>[F:1][Si:5]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[O:4][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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